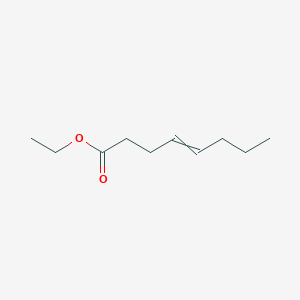
ethyl (E)-4-octenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
ethyl (E)-4-octenoate is typically synthesized through an acid-catalyzed esterification reaction. The process involves reacting 4-octenoic acid (C10H18O2) with ethanol (C2H5OH) under acidic conditions to produce ethyl 4-octenoate and water (H2O) . Sulfuric acid is often used as a catalyst to accelerate the reaction .
Análisis De Reacciones Químicas
ethyl (E)-4-octenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ethyl (E)-4-octenoate has a wide range of applications in scientific research, including:
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 4-octenoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which it is used .
Comparación Con Compuestos Similares
ethyl (E)-4-octenoate can be compared with other similar compounds, such as:
Ethyl cis-4-octenoate: A stereoisomer with similar properties but different spatial arrangement.
Ethyl (Z)-4-octenoate: Another stereoisomer with distinct chemical behavior.
Ethyl oct-4-enoate: A compound with a similar structure but different functional groups.
This compound is unique due to its specific molecular configuration and reactivity, making it valuable in various industrial and research applications .
Propiedades
Número CAS |
138234-61-4 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
ethyl oct-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3 |
Clave InChI |
WRUZCQAJIHSQPL-UHFFFAOYSA-N |
SMILES |
CCCC=CCCC(=O)OCC |
SMILES canónico |
CCCC=CCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















